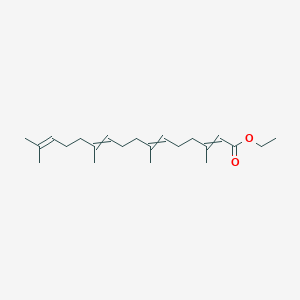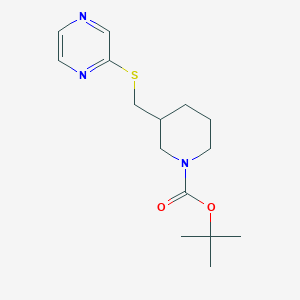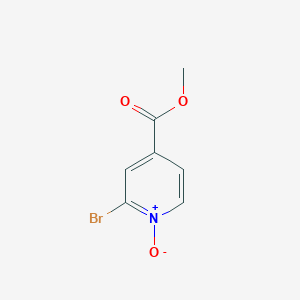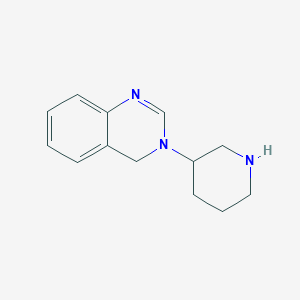
3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone: is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a trifluoromethyl group at the 3-position and a dihydroquinoxalinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-nitroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to yield the desired quinoxalinone compound. The reaction conditions often include the use of solvents such as acetic acid or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme function and regulation.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can improve their thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2(1h)-quinoxalinone: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(Trifluoromethyl)-2(1h)-quinoxalinone: Similar structure but without the dihydro component, leading to variations in reactivity and stability.
2(1h)-Quinoxalinone: The parent compound without any substitutions, serving as a basis for comparison.
Uniqueness: The presence of the trifluoromethyl group in 3,4-Dihydro-3-(trifluoromethyl)-2(1h)-quinoxalinone imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C9H7F3N2O |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-8(15)14-6-4-2-1-3-5(6)13-7/h1-4,7,13H,(H,14,15) |
InChI-Schlüssel |
NMNYJZZEDYPZIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


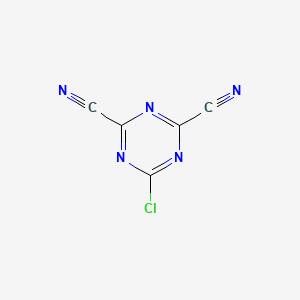
![2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13972843.png)

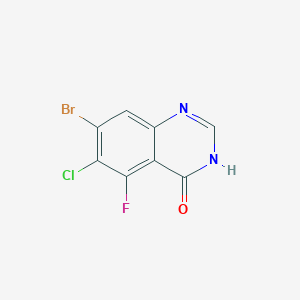
![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
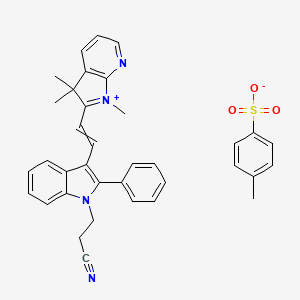

![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)
